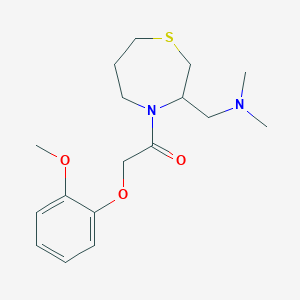

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone is a complex organic compound that features a thiazepane ring, a dimethylamino group, and a methoxyphenoxy group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone typically involves multiple steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an epoxide.

Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through an etherification reaction involving 2-methoxyphenol and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Synthetic Pathways for Thiazinane/Thiazepane Derivatives

The synthesis of structurally related heterocyclic compounds often involves:

-

Cyclization reactions : Formation of seven-membered thiazepane rings via intramolecular nucleophilic substitution (e.g., using 1,3-dibromopropane or thiourea derivatives) .

-

Coupling reactions : Carbodiimide-mediated amide bond formation (e.g., EDC/HCl with DMAP) to link thiazepane intermediates to aromatic or aliphatic moieties .

-

Oxidation/Reduction : Use of KMnO₄ for sulfone formation or NaBH₄ for ketone reduction .

Example Reaction Table:

Functional Group Reactivity

The ethanone moiety in the compound suggests potential for:

-

Nucleophilic acyl substitution : Reactivity with amines or thiols to form amides or thioesters.

-

Reduction : Conversion of the ketone to a secondary alcohol using NaBH₄ or LiAlH₄ .

-

Grignard additions : Formation of tertiary alcohols via organometallic reagents.

Key Observations:

-

Methoxyaryl groups (e.g., 2-methoxyphenoxy) are typically stable under basic conditions but susceptible to demethylation under strong acids .

-

Thiazepane rings exhibit conformational flexibility, enabling stereoselective functionalization .

Derivatization Strategies

-

Hoffman rearrangement : Conversion of carboxamides to amines using iodobenzenediacetate (e.g., intermediates 21a–c → 22a–c , 58–68% yield) .

-

Microwave-assisted cross-coupling : Palladium-catalyzed Suzuki or C–S coupling for biaryl/thioaryl derivatives .

Challenges and Limitations

-

Steric hindrance : Bulky substituents on the thiazepane ring may limit reaction efficiency.

-

Regioselectivity : Competing reaction pathways (e.g., hydride vs. phenyl migration in Rh-catalyzed systems) require precise catalytic control .

Research Gaps and Recommendations

While the provided sources focus on thiazinanes, direct experimental data for the specified thiazepan-4-yl ethanone derivative remains absent. Future studies should prioritize:

-

Spectral characterization : NMR/HRMS to confirm structure and purity.

-

Biological assays : Given the bioactivity of related compounds (e.g., antitumor, antimicrobial), targeted testing is warranted.

科学的研究の応用

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the following steps:

- Starting Materials : Commercially available precursors such as naphthalen-2-ol, dimethylamine, and 1,4-thiazepane.

- Synthetic Routes : The synthesis can be optimized for yield and purity through the use of catalysts and controlled reaction conditions.

- Types of Reactions :

- Oxidation : Can produce sulfoxides or sulfones.

- Reduction : Converts the carbonyl group to an alcohol.

- Substitution Reactions : Various derivatives can be synthesized depending on the reagents used.

Research indicates that 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone exhibits several pharmacological properties:

- Receptor Modulation : The compound interacts with serotonin receptors, particularly the 5-HT1D subtype, which is relevant for migraine treatment and mood regulation.

- Analgesic Effects : Related thiazepane derivatives have demonstrated significant analgesic properties by modulating pain pathways in the central nervous system.

Case Studies and Experimental Data

Several studies have evaluated the pharmacological effects of similar compounds:

- Pain Relief Study : In animal models, thiazepane derivatives showed analgesic effects comparable to established analgesics like tramadol, with over a 50% reduction in pain response at optimal doses.

- Receptor Binding Affinity Investigation : Certain derivatives exhibited high selectivity for the 5-HT1D receptor with Ki values in the nanomolar range, indicating strong potential for therapeutic use in migraine treatment.

作用機序

The mechanism of action of 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiazepane ring may interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Similar Compounds

- 1-(3-(Aminomethyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone

- 1-(3-((Methylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone

Uniqueness

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone is unique due to the presence of the dimethylamino group, which can enhance its solubility and reactivity compared to similar compounds with different substituents. This uniqueness can lead to distinct biological and chemical properties, making it a valuable compound for research and development.

生物活性

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on diverse research findings.

- Molecular Formula : C₁₃H₁₉N₃OS

- Molecular Weight : 283.40 g/mol

- CAS Number : 1448052-82-1

The compound features a thiazepane ring, a dimethylamino group, and a methoxyphenoxy moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Formation of Thiazepane Ring : The thiazepane structure is synthesized through cyclization reactions involving thioketones and amines.

- Functionalization : The introduction of dimethylamino and methoxyphenoxy groups can be achieved through nucleophilic substitutions and coupling reactions.

Antimicrobial Properties

Research indicates that compounds with thiazepane structures often exhibit antimicrobial activity. The presence of the dimethylamino group enhances lipophilicity, potentially increasing membrane permeability and bioavailability, which is crucial for antimicrobial efficacy .

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties in various studies. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses. For instance, derivatives of thiazepane have shown significant reductions in inflammation markers in animal models .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It is hypothesized that the thiazepane moiety can interact with cellular targets involved in cancer progression. In vitro studies have indicated that related compounds can induce apoptosis in cancer cell lines .

The biological activity is likely mediated through multiple pathways:

- Interaction with Enzymes : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors due to the presence of the dimethylamino group, affecting signaling pathways related to pain and inflammation .

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of thiazepane derivatives against various bacterial stra

特性

IUPAC Name |

1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-2-(2-methoxyphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c1-18(2)11-14-13-23-10-6-9-19(14)17(20)12-22-16-8-5-4-7-15(16)21-3/h4-5,7-8,14H,6,9-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSVNXHLVCFLQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CSCCCN1C(=O)COC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。